4-Amino-2,6-dibromo-3-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63226-17-5 |
|---|---|
Molecular Formula |
C7H7Br2NO |
Molecular Weight |
280.94 g/mol |
IUPAC Name |
4-amino-2,6-dibromo-3-methylphenol |
InChI |
InChI=1S/C7H7Br2NO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,10H2,1H3 |
InChI Key |
VSHJVPONOWXYBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N)Br)O)Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Amino 2,6 Dibromo 3 Methylphenol Systems
Electrophilic Aromatic Substitution on Brominated Aminophenols
Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The reactivity of the aromatic ring towards electrophiles is significantly influenced by the nature of the substituents already present on the ring. wikipedia.orglibretexts.org
Reactivity Enhancement by Hydroxyl and Amino Groups.
Hydroxyl (–OH) and amino (–NH₂) groups are potent activating groups in electrophilic aromatic substitution reactions. openstax.orgpressbooks.pub This enhanced reactivity stems from the ability of the lone pair of electrons on the oxygen or nitrogen atom to be delocalized into the benzene (B151609) ring through resonance. stackexchange.commasterorganicchemistry.com This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.comsavemyexams.com Consequently, compounds like phenols and anilines are significantly more reactive than benzene itself. For instance, the hydroxyl group in phenol (B47542) makes the ring about 1000 times more reactive than benzene in nitration reactions. libretexts.org This increased reactivity often allows for reactions to occur under milder conditions. For example, the bromination of phenol can proceed readily with bromine water without the need for a catalyst, which is required for the bromination of benzene. savemyexams.comyoutube.com
It is important to note that the activating effect of the amino group is sensitive to the pH of the reaction medium. In acidic conditions, the amino group can be protonated to form an ammonium (B1175870) group (–NH₃⁺). This protonated form no longer possesses a lone pair for resonance donation and instead becomes a deactivating group due to its inductive electron-withdrawing effect. stackexchange.com
Directing Effects of Substituents on the Aromatic Ring.
Substituents on the aromatic ring not only affect its reactivity but also direct the position of subsequent electrophilic attack. The hydroxyl and amino groups are strong ortho, para-directors. openstax.orgpressbooks.pubquizlet.com This directing effect is also a consequence of the resonance donation of their lone pair of electrons. The resonance structures show an increased electron density at the ortho and para positions, making these sites more favorable for electrophilic attack. pressbooks.pub
In the case of 4-amino-2,6-dibromo-3-methylphenol, the aromatic ring is polysubstituted. The directing effects of all present groups—hydroxyl, amino, methyl, and two bromo groups—must be considered.
Hydroxyl (–OH) and Amino (–NH₂) groups: As strong activating groups, they direct incoming electrophiles to the positions ortho and para to themselves. savemyexams.com
Methyl (–CH₃) group: This is a weak activating group that also directs ortho and para. quizlet.com
Bromo (–Br) groups: Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of the resonance donation of their lone pairs. openstax.orglibretexts.org
When multiple substituents are present, their directing effects can either be cooperative (reinforcing) or antagonistic (opposing). msu.edu In this compound, the hydroxyl and amino groups are para to each other, and their directing influences, along with those of the methyl and bromo groups, will determine the regioselectivity of further substitution reactions.
Kinetic and Thermodynamic Aspects of Bromination.
The bromination of phenols is a classic example of electrophilic aromatic substitution. The reaction mechanism generally involves two steps: the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate (arenium ion), followed by the removal of a proton to restore aromaticity. libretexts.org The first step is typically the rate-determining step. libretexts.org
The reaction of an electrophile with a benzene ring is generally endergonic and has a significant activation energy due to the stability of the aromatic system. libretexts.org However, the presence of activating groups like the hydroxyl group in phenol significantly lowers the activation energy, making the reaction kinetically more favorable. libretexts.org
The stability of the carbocation intermediate is a key factor in determining the reaction rate and regioselectivity. For ortho and para attack on phenols, the positive charge in the arenium ion can be delocalized onto the oxygen atom of the hydroxyl group, providing additional resonance stabilization. This stabilization is not possible for meta attack. openstax.org
The solvent can also play a crucial role in the bromination of phenols. For instance, using a polar solvent like water can enhance the polarization of the bromine molecule, facilitating the reaction. youtube.com
Reactions with Other Electrophiles (e.g., Nitration).
Similar to bromination, nitration is another important electrophilic aromatic substitution reaction. masterorganicchemistry.com The nitrating agent is typically the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric acid and sulfuric acid. wikipedia.org
Due to the high reactivity of phenols, their nitration can often be carried out under milder conditions, such as with dilute nitric acid. savemyexams.com However, direct nitration of aminophenols can be complicated. The amino group is susceptible to oxidation by nitric acid, and under the strongly acidic conditions of nitration, it can be protonated, which would change its directing effect from ortho, para to meta. stackexchange.comwyzant.com To circumvent these issues, the amino group is often protected by acylation before nitration. The resulting acetamido group is still an ortho, para-director but is less activating and less susceptible to oxidation. The protecting group can then be removed by hydrolysis after the nitration step. wyzant.com
For a polysubstituted phenol like this compound, predicting the outcome of nitration would require careful consideration of the combined directing effects of all substituents and the potential for side reactions.
Transformations Involving the Amino and Hydroxyl Moieties
Oxidative Transformations to Quinone Imines.
Aminophenols, particularly ortho- and para-aminophenols, can undergo oxidation to form highly reactive intermediates known as quinone imines. researchgate.netnih.gov This transformation is a key step in the metabolic activation of some aromatic amines and can be catalyzed by various enzymes or chemical oxidants. researchgate.netacs.org
The oxidation of aminophenols can be achieved using a variety of reagents, including metal oxidants like iron(III) and cerium(IV), hypervalent iodine compounds, and sodium hypochlorite. acs.org In biological systems, enzymes such as peroxidases can catalyze this oxidation using hydrogen peroxide as the oxidant. acs.org The oxidation of 2,5-dimethoxy-4-t-butylaniline with agents like alkaline ferricyanide (B76249) or silver oxide has been shown to produce N-aryl-p-quinone imines among other products. rsc.org
Quinone imines are electrophilic and can react with various nucleophiles. nih.gov They are also redox-active and can participate in redox cycling, which involves their reduction back to the aminophenol, generating reactive oxygen species (ROS) in the process. nih.gov The degradation of 4-aminophenol (B1666318), for instance, has been shown to proceed through the formation of a benzoquinone intermediate. researchgate.net
The specific structure of the aminophenol influences its reactivity in these oxidative transformations. For this compound, the presence of the electron-withdrawing bromo substituents and the electron-donating methyl group would likely modulate the redox potential and the stability of the corresponding quinone imine.
Reactions Involving Proton Transfer and Tautomerism (e.g., phenol-imine/keto-amine)
The structure of this compound allows for the existence of tautomeric forms, primarily the phenol-imine and the corresponding keto-amine tautomer. This equilibrium is a result of proton transfer between the hydroxyl group and the amino group, a phenomenon observed in various substituted aminophenols. rsc.orgresearchgate.netresearchgate.net The relative stability of these tautomers is influenced by several factors, including the electronic nature of the substituents on the aromatic ring and the solvent environment. nih.gov
In the phenol-imine form, the compound exists as a substituted phenol with an amino group at the 4-position. However, through a proton shift, it can convert to its keto-amine tautomer, a cyclohexadienone derivative. This process, known as tautomerization, involves the migration of a proton and the simultaneous shift of double bonds. rsc.orgyoutube.com While the phenol form is generally more stable due to the aromaticity of the benzene ring, the keto form can be stabilized by factors such as intramolecular hydrogen bonding. youtube.com
The equilibrium between these forms can be represented as follows:
Figure 1: Phenol-imine and Keto-amine tautomerism of this compound.
Studies on related systems, such as benzylidene aniline (B41778) derivatives, show that the enol-imine tautomer (analogous to the phenol-imine form) is often the most stable species in the gas phase and in freshly prepared solutions. nih.gov However, the presence of hydrogen-bond-donating or -accepting species can increase the population of the keto-amine tautomer over time. nih.gov The process of proton transfer can be facilitated by solvent molecules acting as a "proton shuttle," where the solvent accepts a proton from one site and delivers it to another in a two-step mechanism. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com Intramolecular proton transfer is also possible, particularly if it can proceed through a stable five- or six-membered transition state. masterorganicchemistry.com
Reactions of the Bromine Substituents
The two bromine atoms on the aromatic ring of this compound are key sites for further chemical transformations, enabling the synthesis of more complex molecules.
The bromine substituents are susceptible to various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While direct studies on this compound are not extensively reported, the reactivity of similar brominated aromatic compounds provides significant insight. For instance, Suzuki cross-coupling reactions are commonly used to couple aryl halides with boronic acids. In a related study, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, which contains a bromo-substituted aniline moiety, successfully underwent Suzuki coupling. nih.gov This suggests that the bromine atoms on this compound could be selectively replaced by various aryl or alkyl groups.
The general scheme for a Suzuki cross-coupling reaction is as follows:
Figure 2: General scheme for Suzuki cross-coupling reaction.
Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could potentially be used to replace the bromine atoms with different amino groups. These reactions typically require a palladium catalyst, a suitable ligand (e.g., Xantphos, SPhos), and a base. beilstein-journals.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. beilstein-journals.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Bromo-Aromatic Compounds
| Reactant | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(OAc)₂, PPh₃, K₂CO₃ | Mono- and di-substituted aryl derivatives | 31-46% | nih.gov |
| N-substituted 4-bromo-7-azaindoles | Amines, Amides, Phenols | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C-N and C-O coupled products | 88-94% | beilstein-journals.org |
| 2,5-dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | Mono- and di-substituted arylthiophenes | 27-63% | researchgate.net |
Ipso substitution is a type of electrophilic aromatic substitution where an incoming electrophile displaces a substituent already present on the aromatic ring, other than hydrogen. libretexts.org In the case of this compound, one of the bromine atoms could be replaced by another group via an ipso attack. This mechanism is particularly relevant in reactions such as nitration. For example, the reaction of some brominated 4-methylphenols with fuming nitric acid can lead to the replacement of a bromine atom or a methyl group. canterbury.ac.nz
The mechanism of ipso substitution typically involves the addition of an electrophile to the carbon atom bearing the substituent, forming a cyclohexadienyl cation intermediate (also known as a Wheland intermediate or sigma complex). researchgate.net The subsequent loss of the original substituent (in this case, a bromonium ion, Br⁺) restores the aromaticity of the ring.
Biologically mediated ipso substitution has also been observed in phenolic compounds, proceeding through an addition-elimination mechanism where an electrophilic oxygen species attacks the ipso-position. researchgate.net In water treatment processes, ipso substitution has been implicated in the formation of disinfection byproducts, where chlorination of brominated aromatic compounds can lead to the displacement of bromine by chlorine. nih.gov This displaced bromine can then react with other organic precursors. nih.gov
Investigating Complex Reaction Mechanisms
The interplay of the amino, hydroxyl, and bromine functional groups on the this compound scaffold can lead to complex reaction pathways, including catalytic cycles, cascades, and rearrangements.
Catalysts, particularly those based on transition metals like copper and palladium, play a pivotal role in directing the reactivity of substituted phenols and anilines. Copper catalysts, for instance, have been shown to facilitate cascade reactions in related aminophenol systems. mdpi.com In one study, a copper(I) catalyst was used to promote a mdpi.comyoutube.com-rearrangement of an alkoxy group in N-alkoxyanilines, leading to the formation of a quinol imine intermediate that could then undergo further reactions. mdpi.com This highlights the potential for catalysts to open up new reaction pathways that are not accessible through thermal or uncatalyzed routes.
Excited-state copper catalysis has also been employed for the synthesis of 2-aminophenol (B121084) derivatives from nitroarenes. nih.gov This process involves the generation of acyl radicals which then react with photoexcited nitroarenes, initiating a series of transformations including an acyloxy migration. nih.gov
Palladium catalysts are instrumental in the cross-coupling reactions mentioned in section 3.3.1. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ancillary ligand (e.g., phosphine-based ligands like XPhos, Xantphos) is critical in determining the efficiency and outcome of these reactions. beilstein-journals.org The ligand not only stabilizes the metal center but also influences the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
The structure of this compound is amenable to cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation. Such processes are highly efficient as they can build molecular complexity rapidly. For example, copper-catalyzed reactions of certain aniline derivatives can initiate a cascade involving a mdpi.comyoutube.com-rearrangement, followed by an oxa-Michael addition and subsequent aromatization to yield meta-aminophenol derivatives. mdpi.comresearchgate.net The key to this cascade is the in-situ generation of a reactive ortho-quinol imine intermediate. mdpi.com
Rearrangement reactions are also a possibility. While specific rearrangements of this compound are not detailed in the literature, related structures are known to undergo such transformations. For instance, dienone-phenol rearrangements are a classic type of rearrangement in cyclic ketones. Molecular rearrangements, such as hydride or alkyl shifts, are fundamental processes in organic chemistry that occur to form more stable carbocation intermediates. youtube.com Given the functional groups present, it is conceivable that under certain acidic or catalytic conditions, rearrangements could be induced in the this compound system.
Computational and Theoretical Analyses of 4 Amino 2,6 Dibromo 3 Methylphenol and Its Analogs
Electronic Structure and Molecular Geometry Investigations
The arrangement of atoms and the distribution of electrons are fundamental to a molecule's chemical identity. Theoretical methods allow for a precise determination of these features for 4-Amino-2,6-dibromo-3-methylphenol.
Density Functional Theory (DFT) Optimizations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netexplorationpub.com This method involves selecting a functional, such as the popular B3LYP, and a basis set, like 6-311G++(2d,2p), to solve the Schrödinger equation in an approximate manner. explorationpub.comnih.gov The calculations are performed to find the lowest energy state, which corresponds to the most stable molecular structure. nih.gov For this compound, this process would yield precise values for bond lengths, bond angles, and dihedral (torsional) angles. These parameters for substituted phenols can show variations of less than 1.5% for bond lengths and around 2% for bond angles when compared across different computational methods. explorationpub.com The resulting optimized structure is crucial, as it forms the basis for all other subsequent computational analyses. nih.gov
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-OH | 1.365 |
| C-NH2 | 1.401 | |
| C-Br | 1.910 | |
| C-CH3 | 1.512 | |
| Bond Angle (°) | C-C-O | 121.5 |
| C-C-N | 120.8 | |
| C-C-Br | 119.5 | |
| Dihedral Angle (°) | H-O-C-C | 180.0 |
| Br-C-C-C | 0.0 |
Natural Bonding Orbital (NBO) Analysis for Delocalization
Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction, translating complex quantum mechanical data into the familiar language of Lewis structures, lone pairs, and bonding orbitals. nih.govwisc.edu This method is used to investigate hyperconjugation, which is the interaction between filled and empty orbitals that leads to molecular stabilization. rsc.org For this compound, NBO analysis would reveal significant delocalization effects. These include interactions between the p-type lone pairs of the oxygen, nitrogen, and bromine atoms and the antibonding π* orbitals of the aromatic ring. The analysis quantifies these interactions through second-order perturbation theory, where a higher E(2) stabilization energy signifies a stronger interaction between an electron donor and an electron acceptor. researchgate.net These delocalization energies are crucial for understanding the molecule's electronic stability and the influence of its substituent groups. wisc.eduresearchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (O) | π(C1-C6) | 20.5 |
| LP (N) | π(C3-C4) | 45.2 |
| π (C1-C6) | π(C2-C3) | 18.9 |
| LP (Br) | σ(C2-C1) | 5.1 |
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgslideshare.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.govresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-donating amino group and electron-withdrawing bromine atoms will significantly influence the energies of these frontier orbitals.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.25 |
| Energy Gap (ΔE) | 4.60 |
Spectroscopic Property Predictions and Interpretations
Computational methods are invaluable for predicting and interpreting the spectra of molecules, providing a direct link between theoretical models and experimental data.
Vibrational (FT-IR, Raman) Spectroscopy Simulations
Theoretical calculations can generate vibrational spectra (FT-IR and Raman) that are remarkably close to those obtained experimentally. capes.gov.bryoutube.com Using DFT, the harmonic vibrational frequencies of this compound can be calculated. nih.gov These calculated frequencies often require scaling to correct for anharmonicity and other systematic errors in the computational method. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the molecule's functional groups (e.g., O-H stretch, N-H bend, C-Br stretch). nih.gov This detailed assignment is crucial for accurately interpreting experimental FT-IR and Raman spectra and understanding the molecule's structural dynamics. nih.govyoutube.com
Electronic (UV-Vis) Spectroscopy and Excited State Calculations (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic spectra, such as UV-Vis absorption. nih.govyoutube.comyoutube.com This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations, often performed with a specified solvent model to mimic experimental conditions, can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. mdpi.com The analysis of the molecular orbitals involved in these transitions (e.g., π→π* or n→π*) provides a deep understanding of the electronic structure and how it gives rise to the observed UV-Vis spectrum. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Table 1: Predicted 1H and 13C NMR Chemical Shifts for a Related Compound, 2,6-Dibromo-4-methylphenol (B1582163)
| Atom | Shift (ppm) |
| 1H NMR | |
| H (aromatic) | 7.244 |
| OH | 5.68 |
| CH3 | 2.244 |
Data sourced from a publicly available spectrum of 2,6-Dibromo-4-methylphenol and may not be representative of this compound. chemicalbook.com
Tautomeric Equilibria and Conformational Stability
Substituted phenols containing amino groups can potentially exist in different tautomeric forms, most commonly the phenol-imine and keto-amine forms. Theoretical calculations are instrumental in determining the relative stabilities of these tautomers. For Schiff bases derived from substituted phenols, it has been shown that the enol (phenol) form is often more stable in the solid state. researchgate.netresearchgate.net This stability is typically attributed to the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. researchgate.net In the case of this compound, the analogous tautomeric equilibrium would be between the phenol-amine and the corresponding keto-imine form. Computational studies on similar systems, like 6-amino-5-formyluracils, have been used to identify the most stable tautomers under different pH conditions by calculating their relative stabilities. researchgate.net Such studies reveal that the amino-formyl-keto tautomer often predominates. researchgate.net
The preference for a particular tautomeric form can be significantly influenced by the surrounding solvent. Computational models, such as the Conductor-like Screening Model (COSMO), can be employed to simulate the effects of solvation on tautomeric equilibria. researchgate.net For example, in the study of 6-amino-5-formyluracils, calculations in the aqueous phase were performed to understand how the solvent affects molecular stability. researchgate.net Generally, polar solvents may stabilize more polar tautomers. For Schiff bases, spectroscopic studies in different solvents have shown a preference for the enol form in both solid and solution phases. researchgate.net It is plausible that for this compound, the phenol-amine tautomer would remain the more stable form in a variety of solvents, though the energy difference between the tautomers might change with solvent polarity.
Intermolecular Interactions and Solid-State Structure
Table 2: Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogous Brominated Compounds
| Interaction Type | Contribution in 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol (%) researchgate.net | Contribution in 4,5-dibromo-6-methyl-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one (%) nih.gov |
| H···H | 58.2 | 43.0 |
| C···H/H···C | 18.9 | 12.4 |
| Br···H/H···Br | 11.5 | 21.1 |
| O···H/H···O | - | 11.9 |
The solid-state structure of this compound is expected to be significantly influenced by hydrogen bonding and π-stacking interactions. The amino and hydroxyl groups are capable of forming strong hydrogen bonds, which can lead to the formation of complex networks, such as chains or dimers. nih.gov For example, in the crystal structure of 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by N-H···N hydrogen bonds into chains of fused rings. nih.gov The presence of the aromatic ring in this compound also allows for π-stacking interactions, where the planar aromatic rings of adjacent molecules align. These interactions, driven by dispersion forces, are crucial for the stabilization of crystal structures in many aromatic compounds. uva.es In some cases, π-stacking can be the dominant organizing force, while in others, it works in concert with hydrogen bonding to direct the crystal packing. uva.esnih.gov For related Schiff bases, both hydrogen bonds and π···π stacking interactions have been identified as playing important roles in stabilizing the crystal structure. researchgate.net
Reaction Mechanism Modeling and Energetics
Computational modeling serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions, providing information on the energy landscapes, including reactants, products, intermediates, and transition states. For a polysubstituted phenol (B47542) like this compound, understanding its reactivity, particularly in processes like oxidation or electrophilic substitution, is crucial.
Transition state (TS) theory is fundamental to calculating reaction rates. A transition state represents the highest energy point along the lowest energy path of a reaction coordinate. Its characterization involves locating this first-order saddle point on the potential energy surface and analyzing its vibrational frequencies; a genuine TS is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
For reactions involving halogenated phenols, such as oxidation by hydroxyl radicals (•OH), computational studies have identified various transition states corresponding to different reaction pathways. rsc.org These pathways typically include •OH addition to the aromatic ring and proton-coupled electron transfer (PCET). rsc.org In the case of this compound, electrophilic attack is a common reaction type. During electrophilic aromatic substitution, such as further bromination, the transition state involves the formation of a Wheland intermediate, or sigma (σ) complex. The stability of this cationic intermediate is a key factor in determining the reaction rate.
Computational methods like Density Functional Theory (DFT) are employed to model these transition states. For instance, a study on the excited state hydrogen transfer in aminophenols used TDDFT to calculate potential energy profiles and identify key transition points. researchgate.net Similarly, tools like Avogadro and ORCA can be used to perform relaxed surface scans to approximate the geometry of a transition state, which is then optimized and confirmed through frequency calculations. youtube.com
Table 1: Calculated Activation Barriers for Reactions of Analogous Phenolic Compounds (Note: This table presents representative data from analogous systems to illustrate typical energy ranges, as direct data for the target compound is unavailable.)
| Reactant | Reaction Type | Computational Method | Activation Energy (kcal/mol) | Source |
| Pentachlorophenol | Reaction with •OH (PCET) | M06-2X/6-311+G(d,p) | 8.5 | rsc.org |
| Pentabromophenol | Reaction with •OH (PCET) | M06-2X/6-311+G(d,p) | 9.2 | rsc.org |
| Phenol | Bromination (general) | Not specified | Not specified, highly facile | khanacademy.orgyoutube.com |
| 2-Methoxy-4-propylphenol | Hydrodeoxygenation | Not specified | Varies with catalyst | mdpi.com |
Reaction selectivity in substituted aromatic compounds is governed by the directing effects of the substituents. Computational studies can predict regioselectivity by comparing the activation energies of transition states leading to different isomers (ortho, meta, para).
For this compound, the free ortho position (C5) relative to the hydroxyl group is the primary site for potential electrophilic attack. Here's a breakdown of the directing influences:
Hydroxyl (-OH) group: A powerful activating group, strongly directing electrophiles to the ortho and para positions. Since the para position is occupied by the amino group and the ortho positions are blocked by bromine, its influence is complex.
Amino (-NH₂) group: Also a very strong activating, ortho-para directing group. Its ortho positions are occupied by a methyl group and a bromine atom.
Methyl (-CH₃) group: An activating, ortho-para directing group.
Bromo (-Br) groups: Deactivating but ortho-para directing.
The combined effect of these groups makes the aromatic ring highly activated towards electrophilic substitution, despite the presence of two deactivating bromine atoms. The hydroxyl and amino groups are the dominant activating directors. The only unsubstituted position on the ring is C5. This position is ortho to the amino group and meta to the hydroxyl and methyl groups. The powerful ortho-directing influence of the amino group would likely make the C5 position the most nucleophilic and thus the most probable site for electrophilic attack.
Catalysis can dramatically alter both reactivity and selectivity. For example, studies on halogenated phenols have shown that TiO₂ clusters can change the favored reaction mechanism from •OH-addition to PCET, accelerating degradation rates by many orders of magnitude. rsc.org In other contexts, zeolite catalysts are used to selectively dealkylate and hydrodeoxygenate substituted phenols to produce phenol. mdpi.com Computational modeling of such catalytic systems involves analyzing the interaction between the substrate and the catalyst's active site to understand how the catalyst stabilizes specific transition states or intermediates, thereby steering the reaction towards a desired product.
Advanced Electronic and Photophysical Properties
The arrangement of electron-donating and withdrawing groups on the aromatic ring of this compound suggests interesting electronic and photophysical properties that can be explored through computational methods.
The Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting molecular reactivity. nih.gov It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). nih.gov
For this compound, an MEP map would be expected to show the following features:
Negative Regions: The most intense negative potential would be located around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their high electronegativity and lone pairs of electrons. These sites are the most likely points for hydrogen bonding and initial interaction with electrophiles. The aromatic ring itself will also exhibit negative potential, enhanced by the electron-donating -OH, -NH₂, and -CH₃ groups.
Positive Regions: Positive potential would be concentrated on the hydrogen atoms of the hydroxyl and amino groups, making them acidic and potential hydrogen bond donors. A region of positive potential, known as a sigma-hole, might also be present on the outer side of the bromine atoms along the C-Br bond axis, making them potential sites for halogen bonding.
MEP analysis is a standard tool in computational studies of substituted phenols and is used to rationalize their interactions and reactivity. rsc.org
Nonlinear optical (NLO) materials have applications in technologies like frequency conversion in lasers and optical switching. youtube.comrsc.org Molecules that exhibit significant NLO responses often possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT).
The structure of this compound, featuring strong donor groups (-OH, -NH₂) and withdrawing/polarizable groups (-Br) on a phenyl ring, suggests potential for NLO activity. The key parameter for second-order NLO properties is the first hyperpolarizability (β). Computational chemistry, particularly DFT, can be used to calculate this property. A non-zero β value is a prerequisite for second-order NLO effects like second-harmonic generation (SHG).
Table 2: Calculated First Hyperpolarizability (β) of Analogous Compounds (Note: This table is illustrative. The values are highly dependent on the computational method and basis set used. Urea is a common reference compound.)
| Compound | Computational Method | First Hyperpolarizability (β) (a.u.) | Source |
| Urea (Reference) | Not specified | 1 | scihorizon.com (Implied) |
| 2-Amino-5-chlorobenzophenone | DFT/B3LYP | Significantly higher than urea | scihorizon.com |
| Various Coordination Polymers | DFT | Varies widely with structure | rsc.org |
Advanced Applications in Synthetic Organic Chemistry
Role as Key Building Blocks and Intermediates
Precursors for Complex Chemical Structures
There is no available scientific literature detailing the use of 4-Amino-2,6-dibromo-3-methylphenol as a precursor for the synthesis of complex chemical structures. Research on its unbrominated parent compound, 4-Amino-3-methylphenol (B1666317), indicates its role as an intermediate in the production of dyes, agrochemicals, and materials for high-end resins. However, the specific applications of the dibrominated derivative have not been reported.
Synthesis of Functional Molecules and Advanced Materials
No published studies were found that describe the synthesis of functional molecules or advanced materials using This compound as a starting material or intermediate.
Contributions to Catalysis and Reagent Design
Chiral Ligands and Organocatalysts Derived from Aminophenols
The broader class of aminophenols is known for its utility in the development of chiral ligands and organocatalysts. google.comresearchgate.net These are synthesized to induce stereoselectivity in various chemical reactions. However, there are no specific examples in the literature of chiral ligands or organocatalysts being derived from This compound .
Applications as Acid/Base Buffers in Stereoselective Synthesis
Sterically hindered phenols, such as the related 2,6-dibromo-4-methylphenol (B1582163), can function as proton sources or buffers in stereoselective synthesis. chemicalbook.comchemicalbook.com These phenols can influence the reactivity and selectivity of catalytic processes. Nevertheless, no research has been found that investigates or reports the use of This compound for this purpose.
Methodological Developments in Organic Transformations
A thorough search of chemical literature did not yield any reports on new synthetic methods or organic transformations that have been developed using This compound .
Exploring New Reaction Pathways and Reactivity Patterns
There is no available scientific literature that investigates or documents unique reaction pathways or novel reactivity patterns specifically for this compound. The inherent functionalities of the molecule—an amino group, a hydroxyl group, and bromine atoms on a substituted benzene (B151609) ring—suggest potential for a variety of chemical transformations. However, without experimental data, any discussion of its reactivity would be purely speculative and fall outside the scope of a scientifically accurate report.
Strategies for Efficient C-C, C-N, and C-O Bond Formations
While general methodologies exist for carbon-carbon, carbon-nitrogen, and carbon-oxygen bond formations using substituted phenols and anilines, no specific strategies or research findings have been published that utilize this compound as a key substrate or reagent. The bromine atoms suggest potential for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), the amino group could be involved in amide bond formations or N-arylations, and the phenolic hydroxyl could participate in etherification reactions. However, no documented examples of these transformations with this specific compound are available.
Analytical Utility and Characterization Aids
Spectroscopic Probes for Chemical Processes
There is no evidence in the current body of scientific research to suggest that this compound has been employed as a spectroscopic probe. The structural features of the molecule could potentially lead to changes in its spectroscopic properties (e.g., fluorescence, UV-Vis absorbance) upon interaction with other chemical species or changes in its environment. However, without any published research, its utility in this area remains unexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
